ethyl N-(cyclopropylcarbamoyl)glycinate
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Overview
Description
Ethyl N-(cyclopropylcarbamoyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of an ethyl ester group, a cyclopropylcarbamoyl group, and a glycine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(cyclopropylcarbamoyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with cyclopropyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for reagent addition and product isolation can further streamline the production process, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(cyclopropylcarbamoyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(cyclopropylcarbamoyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(cyclopropylcarbamoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the glycine backbone can mimic natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
Ethyl glycinate: A simpler derivative with similar reactivity but lacking the cyclopropylcarbamoyl group.
N-(Boc-Aminoethyl)glycinate: A derivative used in peptide synthesis with a tert-butoxycarbonyl protecting group.
Menthol glycinates: Compounds with cooling properties used in flavor and fragrance industries.
Uniqueness
Ethyl N-(cyclopropylcarbamoyl)glycinate is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C8H14N2O3 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
ethyl 2-(cyclopropylcarbamoylamino)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-2-13-7(11)5-9-8(12)10-6-3-4-6/h6H,2-5H2,1H3,(H2,9,10,12) |
InChI Key |
NYDXNMYLBLYGIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1CC1 |
Origin of Product |
United States |
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